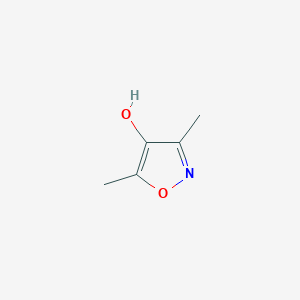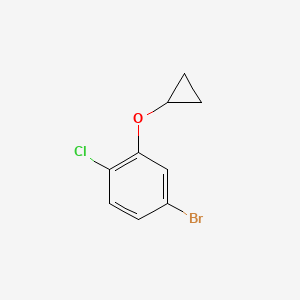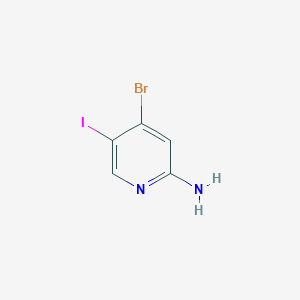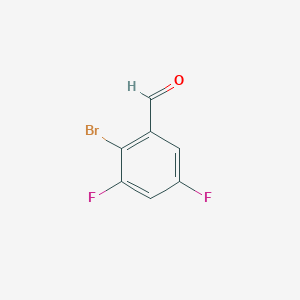
2-Bromo-3,5-difluorobenzaldehyde
説明
2-Bromo-3,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O and a molecular weight of 221 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-3,5-difluorobenzaldehyde is 1S/C7H3BrF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H . The InChI key is BXSMAMKROIRRQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-3,5-difluorobenzaldehyde is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Comprehensive Analysis of 2-Bromo-3,5-difluorobenzaldehyde Applications
2-Bromo-3,5-difluorobenzaldehyde is a chemical compound with the molecular formula
C7H3BrF2O C_7H_3BrF_2O C7H3BrF2O
and a molecular weight of 221 g/mol . Its structure includes a benzene ring substituted with bromo and difluoro groups, as well as an aldehyde group, which makes it a versatile reagent in various scientific research fields. Below is a detailed analysis of its unique applications across different scientific domains.Organic Synthesis: In organic chemistry, 2-Bromo-3,5-difluorobenzaldehyde serves as a building block for synthesizing complex organic molecules. Its aldehyde group is highly reactive, allowing it to undergo various chemical reactions such as aldol condensation, Wittig reactions, and more. This compound is particularly useful in constructing aromatic compounds that contain fluorine atoms, which are often found in pharmaceuticals due to their ability to alter the biological activity of molecules.
Medicinal Chemistry: The presence of fluorine atoms in 2-Bromo-3,5-difluorobenzaldehyde makes it significant in medicinal chemistry. Fluorinated compounds have enhanced stability and can modulate the lipophilicity of potential drug candidates. This compound can be used to synthesize fluorinated analogs of therapeutic agents, potentially leading to drugs with improved pharmacokinetic properties .
Material Science: In material science, this compound’s derivatives can be used to modify the properties of polymers and create materials with specific characteristics like increased resistance to solvents or altered refractive indices. The bromine atom in particular can be utilized in flame retardant applications.
Analytical Chemistry: 2-Bromo-3,5-difluorobenzaldehyde can be employed as a standard or reagent in analytical chemistry to develop new methods for detecting specific substances. Its unique spectral properties allow it to be used in spectroscopy and chromatography as a reference compound.
Environmental Science: In environmental science, researchers can use this compound to study the environmental fate of brominated and fluorinated organic compounds. It can serve as a model compound to understand the degradation processes and persistence of such chemicals in the environment.
Chemical Research: The compound’s reactivity and stability under various conditions make it a valuable reagent in chemical research. It can be used to study reaction mechanisms and kinetics, especially in reactions involving halogenated compounds .
Safety and Hazards
The safety information available indicates that 2-Bromo-3,5-difluorobenzaldehyde is classified under GHS07, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, suggesting measures to prevent exposure and contact .
特性
IUPAC Name |
2-bromo-3,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSMAMKROIRRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-difluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Bromo-3,5-difluorobenzaldehyde significant in the synthesis of korupensamines A and B?
A1: 2-Bromo-3,5-difluorobenzaldehyde, when complexed with chromium, acts as a versatile chiral building block in the synthesis of korupensamines A and B. The research demonstrates that a single enantiomer of the chromium complex derived from this compound can be transformed into both atropisomeric forms of the target molecules []. This is achieved through strategic manipulation of reaction conditions to control the stereochemistry of key bond formations and rotations. The presence of bromine and fluorine atoms in the molecule allows for further functionalization and fine-tuning of the synthetic pathway.
Q2: How does the presence of fluorine atoms in 2-Bromo-3,5-difluorobenzaldehyde contribute to the synthesis?
A2: The fluorine atoms in 2-Bromo-3,5-difluorobenzaldehyde play a crucial role in directing the stereochemical outcome of the synthesis []. They influence the reactivity of the molecule when complexed with chromium, facilitating selective transformations. For instance, the fluorine atom can be easily substituted with an isopropoxy group via nucleophilic substitution, introducing further structural diversity. This control over reactivity and stereochemistry is essential for accessing the desired atropisomeric forms of korupensamines A and B.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)


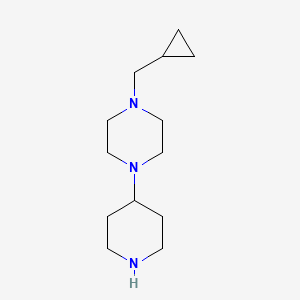


![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)
